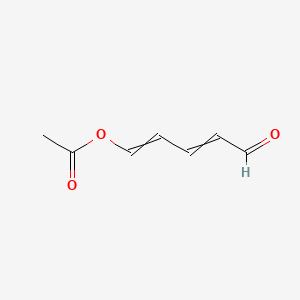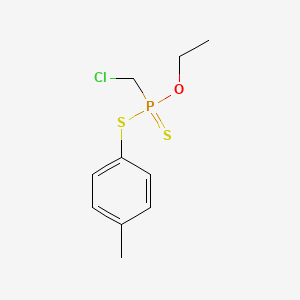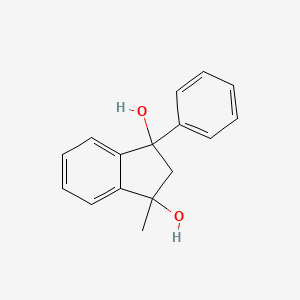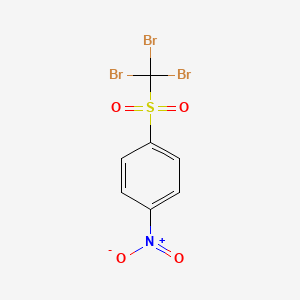
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol: is a complex organic compound with the molecular formula C17H21NO2S and a molecular weight of 303.41914 g/mol . This compound contains various functional groups, including a hydroxyl group, an aromatic hydroxyl group, a secondary alcohol, and a sulfide . It is known for its unique structure, which includes a phenylthioethyl moiety.
Méthodes De Préparation
The synthesis of p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol involves multiple steps and specific reaction conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or thiols.
Substitution: The phenylthioethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol involves its interaction with specific molecular targets. The compound’s hydroxyl and sulfide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol can be compared to other similar compounds, such as:
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)amino)ethyl)benzyl alcohol: This compound has an amino group instead of a thio group, leading to different chemical properties and reactivity.
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)oxy)ethyl)benzyl alcohol: This compound has an oxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
34920-62-2 |
|---|---|
Formule moléculaire |
C17H21NO2S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-[1-hydroxy-3-(2-phenylsulfanylethylamino)propyl]phenol |
InChI |
InChI=1S/C17H21NO2S/c19-15-8-6-14(7-9-15)17(20)10-11-18-12-13-21-16-4-2-1-3-5-16/h1-9,17-20H,10-13H2 |
Clé InChI |
GMAPGCJANWCMIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCNCCC(C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





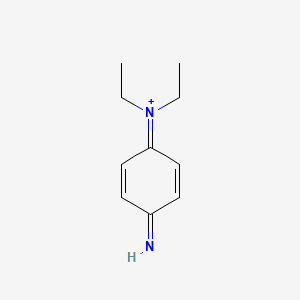
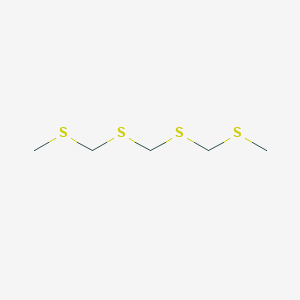
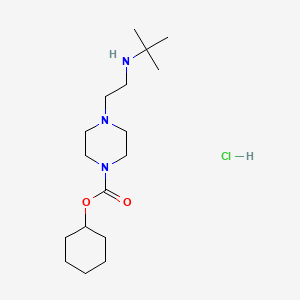
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
